Ethyl Ester vs. Methyl Ester: Differential Physicochemical Properties in 3-(Aminomethyl)-4-hydroxybenzoate Series
The ethyl ester of 3-(aminomethyl)-4-hydroxybenzoate differs from its methyl ester counterpart in molecular weight and lipophilicity, which are established determinants of membrane permeability and metabolic stability. Ethyl 3-(aminomethyl)-4-hydroxybenzoate has a molecular weight of 195.21 g/mol, representing a 7.7% increase over methyl 3-(aminomethyl)-4-hydroxybenzoate (181.19 g/mol) . This difference in ester alkyl chain length is known to influence logP values by approximately 0.5 log units per methylene addition in benzoate ester series, affecting passive diffusion rates and oral bioavailability potential [1]. While direct head-to-head permeability data for these specific compounds are not publicly available, the class-level inference from benzoate ester SAR studies establishes that ethyl esters generally provide an intermediate lipophilicity profile between methyl (lower permeability) and propyl/butyl (higher permeability but potential solubility limitations) esters [1]. The ethyl ester also exhibits distinct hydrolytic stability compared to methyl esters in esterase-rich environments, making it a preferred intermediate when controlled or delayed ester cleavage is desired [1].
| Evidence Dimension | Molecular weight and inferred lipophilicity |
|---|---|
| Target Compound Data | MW 195.21 g/mol; ethyl ester moiety |
| Comparator Or Baseline | Methyl 3-(aminomethyl)-4-hydroxybenzoate: MW 181.19 g/mol; methyl ester moiety |
| Quantified Difference | MW increase of 14.02 g/mol (7.7%); estimated logP increase of ~0.5 units based on methylene addition |
| Conditions | Physicochemical property comparison; SAR extrapolation from n-alkyl 4-hydroxybenzoate series |
Why This Matters
The ethyl ester provides a balanced lipophilicity profile for drug discovery programs where methyl esters may be too polar and longer-chain esters may compromise aqueous solubility.
- [1] Murrell WG, Vincent JM. The esters of 4-hydroxybenzoic acid and related compounds. IV. The bacteriostatic action of n-alkyl 4-hydroxybenzoates. Journal of the Society of Chemical Industry. 1950. View Source
